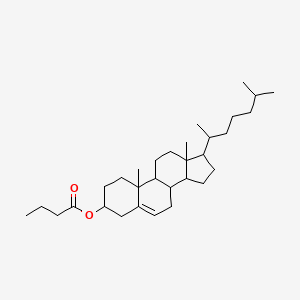

Cholestenyl butyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cholesteryl butyrate is a chemical compound formed by the esterification of butyric acid with cholesterol. This compound combines the properties of both cholesterol and butyrate, altering its solubility and interaction with biological membranes .

Vorbereitungsmethoden

Cholesteryl butyrate can be synthesized using the microemulsion method. This involves the preparation of solid lipid nanoparticles (SLNs) containing cholesteryl butyrate. The SLNs are typically spherical with an average diameter of around 80 nm . The microemulsion method is favored for its ability to produce nanoparticles with uniform size and shape, which are essential for consistent drug delivery .

Analyse Chemischer Reaktionen

Cholesteryl butyrate undergoes various chemical reactions, including hydrolysis, which releases butyric acid and cholesterol. This hydrolysis can be catalyzed by enzymes such as esterases. The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation of cholesteryl butyrate can lead to the formation of cholesteryl butyrate hydroperoxide .

Wissenschaftliche Forschungsanwendungen

Cholesteryl butyrate has been extensively studied for its applications in drug delivery systems. It is used as a prodrug of butyric acid, which has anti-inflammatory and antineoplastic properties . The compound has been incorporated into solid lipid nanoparticles to enhance the delivery and efficacy of butyric acid in treating cancer and inflammatory diseases . Additionally, cholesteryl butyrate has been investigated for its potential to increase heparin synthesis and storage in human mast cells .

Wirkmechanismus

The mechanism of action of cholesteryl butyrate involves its hydrolysis to release butyric acid, which then exerts its effects. Butyric acid is known to inhibit histone deacetylases (HDACs), leading to changes in gene expression that can reduce inflammation and inhibit cancer cell growth . The compound also affects the adhesion of polymorphonuclear cells to vascular endothelial cells, contributing to its anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Cholesteryl butyrate is similar to other cholesterol esters, such as cholesteryl oleate and cholesteryl linoleate. its unique combination of cholesterol and butyric acid gives it distinct properties, particularly in drug delivery applications. Unlike other cholesterol esters, cholesteryl butyrate can release butyric acid, which has specific biological activities, including HDAC inhibition and anti-inflammatory effects . This makes cholesteryl butyrate a valuable compound for targeted drug delivery and therapeutic applications.

Similar Compounds

- Cholesteryl oleate

- Cholesteryl linoleate

- Cholesteryl stearate

These compounds share structural similarities with cholesteryl butyrate but differ in their fatty acid components, leading to variations in their biological activities and applications .

Eigenschaften

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDZWMVGDHGMFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862107 |

Source

|

| Record name | Cholest-5-en-3-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromoimidazo[1,2-a]pyrimidine-2-methanol](/img/structure/B11717550.png)

![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B11717555.png)

![[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane](/img/structure/B11717573.png)

![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B11717626.png)